molecular formula C6H4BrN3 B2659212 3-Bromo-7h-pyrrolo[2,3-c]pyridazine CAS No. 1638764-04-1

3-Bromo-7h-pyrrolo[2,3-c]pyridazine

Cat. No.: B2659212
CAS No.: 1638764-04-1
M. Wt: 198.023
InChI Key: RXFMAGXEQDMBML-UHFFFAOYSA-N
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Description

Contextual Significance of Bridged Pyrrolopyridazines in Heterocyclic Chemistry

In medicinal chemistry, the strategy of creating "bridged" bicyclic or polycyclic systems is a powerful tool for optimizing drug candidates. Bridging involves creating a new ring by connecting two non-adjacent atoms of an existing ring system. This structural modification imparts conformational rigidity to the molecule. By locking the molecule into a specific three-dimensional shape, chemists can enhance its binding affinity and selectivity for a particular biological target. nih.gov This concept of conformational restriction is crucial in drug design as it can lead to more potent and less toxic medicines.

While specific research on bridged derivatives of 7H-pyrrolo[2,3-c]pyridazine is not extensively documented in publicly available literature, the principles of conformational restriction are broadly applicable. A bridged pyrrolo[2,3-c]pyridazine would be expected to hold its substituent groups in a more defined spatial orientation, potentially leading to improved interactions with the active site of a protein. This strategy has been successfully applied to other heterocyclic scaffolds, such as pyrrolo[3,2-d]pyrimidines, to develop potent microtubule targeting agents. nih.gov

The Strategic Role of Halogenation, Specifically Bromine at the 3-Position, in Modulating Reactivity of Pyrrolo[2,3-c]pyridazine Scaffolds

The introduction of a halogen atom onto a heterocyclic scaffold is a fundamental strategy in medicinal and synthetic chemistry. Halogens, such as bromine, can influence a molecule's physicochemical properties and provide a reactive handle for further chemical modifications. The placement of a bromine atom at the 3-position of the 7H-pyrrolo[2,3-c]pyridazine ring is of particular strategic importance.

The C-Br bond serves as a versatile synthetic linchpin for the construction of more complex molecules through various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents, such as aryl, heteroaryl, alkyl, and alkynyl groups, at the 3-position. This chemical versatility is crucial for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is performed to optimize its biological activity. drugdesign.org The ability to diversify the scaffold at this specific position enables the exploration of the chemical space around the core, which is essential for fine-tuning the compound's interaction with its biological target. drugdesign.org

Overview of Academic Research Trajectories for Related Pyrrolo-Fused Heterocycles

The broader family of pyrrolo-fused heterocycles has been the subject of intensive academic and industrial research, leading to the discovery of numerous compounds with significant therapeutic potential. mdpi.com A major focus of this research has been in the area of oncology, with many pyrrolo-fused derivatives demonstrating potent anticancer activity. mdpi.comresearchgate.net

Research into related scaffolds such as pyrrolo[1,2-a]quinolines, pyrrolo[1,2-b]pyridazines, and pyrrolo[2,3-d]pyrimidines has yielded promising results. For example, certain pyrrolo[1,2-a]quinoline (B3350903) derivatives have shown excellent growth inhibitory properties against a range of cancer cell lines by inhibiting tubulin polymerization. mdpi.com Similarly, pyrrolo[2,3-d]pyrimidine derivatives have been extensively investigated as tyrosine kinase inhibitors, particularly for non-small cell lung cancer (NSCLC) with EGFR mutations. mdpi.com

The general research trajectory for these compounds often involves:

Design and Synthesis: Utilizing efficient synthetic methodologies, such as 1,3-dipolar cycloaddition reactions, to create libraries of novel pyrrolo-fused heterocycles. mdpi.com

Biological Screening: Evaluating the synthesized compounds for their activity against various biological targets, such as kinases, or for their phenotypic effects, like antiproliferative activity in cancer cell lines. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the most promising compounds to understand the relationship between their structure and biological activity, with the goal of enhancing potency and selectivity. drugdesign.org

Mechanism of Action Studies: Investigating the molecular mechanisms by which the most active compounds exert their biological effects.

The collective findings from these research endeavors underscore the importance of the pyrrolo-fused heterocyclic core as a "privileged scaffold" in drug discovery, capable of yielding compounds with a diverse range of biological activities.

Interactive Data Tables

Below are interactive tables summarizing key information about 3-Bromo-7H-pyrrolo[2,3-c]pyridazine and the biological activities of related pyrrolo-fused heterocycles.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 1638764-04-1
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol
Appearance Yellow to beige solid

| Synonyms | 7H-Pyrrolo[2,3-c]pyridazine, 3-bromo- (B131339) |

Table 2: Examples of Biologically Active Pyrrolo-Fused Heterocycles

Compound Class Example Structure Biological Activity Research Focus
Pyrrolo[1,2-a]quinolines Anticancer (tubulin polymerization inhibition) Oncology
Pyrrolo[1,2-b]pyridazines Anticancer, Anti-inflammatory, Analgesic Diverse Therapeutic Areas
Pyrrolo[2,3-d]pyrimidines Kinase Inhibition (e.g., EGFR, ALK) Oncology, Inflammatory Diseases

| Pyrrolo[3,4-c]pyridines | | Analgesic, Sedative, Antidiabetic, Antiviral, Antitumor | Neurology, Metabolic and Infectious Diseases, Oncology |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-7H-pyrrolo[2,3-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-4-1-2-8-6(4)10-9-5/h1-3H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFMAGXEQDMBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NN=C(C=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 7h Pyrrolo 2,3 C Pyridazine and Its Derivatives

Retrosynthetic Approaches to the Pyrrolo[2,3-c]pyridazine Core

Retrosynthetic analysis of the 7H-pyrrolo[2,3-c]pyridazine core suggests several disconnection points, leading to plausible starting materials. A common strategy involves disconnecting the pyrrole (B145914) ring from a pre-existing pyridazine (B1198779) ring. This approach often starts with a substituted pyridazine that has appropriate functional groups to facilitate the annulation of the pyrrole ring. For instance, a pyridazine with adjacent amino and cyano or ester groups can be a viable precursor. Another approach involves the disconnection of the pyridazine ring, starting from a functionalized pyrrole. For example, a pyrrole-2,3-dicarboxylate or a related dicarbonyl compound can serve as a starting point for the construction of the fused pyridazine ring through condensation with hydrazine (B178648). researchgate.net

Direct Synthetic Routes to 3-Bromo-7H-pyrrolo[2,3-c]pyridazine

The direct synthesis of this compound can be achieved through a sequence of reactions that first establish the pyrrolo[2,3-c]pyridazine core, followed by selective bromination.

The formation of the pyrrolo[2,3-c]pyridazine ring system often involves cyclization reactions. One method starts with a substituted pyrrole, such as ethyl 3-cyano-4-methoxy-pyrrole-2-carboxylate, which can undergo cyclization with hydrazine hydrate. This reaction typically occurs under reflux in a solvent like ethanol, leading to the formation of the pyridazine ring fused to the pyrrole core. Another approach is the thermal cyclization of precursors like 4-cyano-5,6-diphenyl-3(2H)-pyridazinone to form derivatives such as ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate. scilit.com The choice of solvent and reaction temperature is crucial to optimize the yield and minimize side products.

Functional group interconversions play a significant role in the synthesis of the pyrrolo[2,3-c]pyridazine core. For example, a 3(2H)-pyridazinone can be a versatile starting material. Through a series of reactions, including hydrolysis and subsequent cyclization, these precursors can be converted into the desired fused ring system. nih.gov The specific functional groups on the starting pyridazine or pyrrole dictate the necessary transformations to achieve the final pyrrolo[2,3-c]pyridazine structure.

Selective bromination at the 3-position of the 7H-pyrrolo[2,3-c]pyridazine ring is a critical step for creating the target compound and its derivatives. This is often achieved using brominating agents like N-Bromosuccinimide (NBS) or bromine. For example, treatment of 4-amino-1-(2,3,5-tri-O-benzyl-1-beta-D-arabinofuranosyl)pyrrolo[2,3-d]pyridazin-7-one with bromine has been shown to afford the corresponding 3-bromo derivative. researchgate.net Similarly, N-Bromosuccinimide has been effectively used to introduce a bromine atom at the 3-position of various pyrrolo[2,3-d]pyridazin-7-one precursors. researchgate.net The reaction conditions, such as solvent and temperature, are optimized to ensure high regioselectivity and yield.

PrecursorBrominating AgentProductReference
4-amino-1-(2,3,5-tri-O-benzyl-1-beta-D-arabinofuranosyl)pyrrolo[2,3-d]pyridazin-7-oneBromine4-amino-3-bromo-1-(2,3,5-tri-O-benzyl-beta-D-arabinofuranosyl)pyrrolo[2,3-d]pyridazin-7-one hydrobromide researchgate.net
Pyrrolo[2,3-d]pyridazin-7-one derivativesN-Bromosuccinimide3-Bromo-pyrrolo[2,3-d]pyridazin-7-one derivatives researchgate.net

Synthesis of Pyrrolo[2,3-c]pyridazine Analogues and Derivatives through Ring-Forming Reactions

The synthesis of analogues and derivatives of pyrrolo[2,3-c]pyridazine often employs ring-forming reactions that allow for the introduction of various substituents.

Condensation reactions are a powerful tool for constructing the pyrrole ring onto a pre-existing pyridazine. For instance, ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate can be synthesized from 4-cyano-5,6-diphenyl-3(2H)-pyridazinone. scilit.com This type of reaction involves the formation of the pyrrole ring through an intramolecular condensation, often facilitated by thermal conditions. Multi-component reactions, such as the Ugi four-component reaction followed by a post-condensation step, have also been developed for the efficient synthesis of novel pyrrolo[2,3-c]pyridone derivatives, which are structurally related to the pyrrolo[2,3-c]pyridazine core. rsc.orgresearchgate.net These methods offer advantages like atom economy and the ability to generate a diverse library of compounds by varying the starting materials. rsc.orgresearchgate.net

Cycloaddition Reactions (e.g., [4+2] Heterocycloaddition) for Pyridazine Ring Formation

Cycloaddition reactions represent a significant strategy for the construction of the pyridazine ring within the pyrrolo[2,3-c]pyridazine scaffold. These reactions involve the combination of a diene and a dienophile to form a six-membered ring. In the context of pyridazine synthesis, a [4+2] heterocycloaddition, also known as a hetero-Diels-Alder reaction, is particularly relevant. This approach typically involves the reaction of a 1,2-diazine (acting as the azadiene) with an electron-rich or electron-deficient dienophile.

A notable example is the formal [4+2] heterocycloaddition of non-heteroatom-stabilized alkynyl carbene complexes with iminopyrroles, which leads to the regioselective synthesis of 6-azaindole (B1212597) derivatives through the formation of the pyridine (B92270) ring. researchgate.net While not directly forming a pyridazine ring, this methodology highlights the utility of cycloaddition strategies in constructing fused nitrogen-containing heterocycles. The mechanism of such reactions has been explored using density functional theory (DFT) calculations, which have shown a preference for the [4+2] cycloaddition pathway over other possibilities like [2+2] or [3+3] cycloadditions. researchgate.net

Furthermore, 1,3-dipolar cycloaddition reactions are a cornerstone for synthesizing pyrrolo[1,2-b]pyridazine (B13699388) derivatives. lew.ro This method involves the reaction of pyridazinium N-ylides with various dipolarophiles. lew.ronih.gov For instance, the reaction between N-phenacyl pyridazinium bromides and acrylonitrile (B1666552) in the presence of triethylamine (B128534) and an oxidant like tetrakis-pyridinecobalt(II) dichromate (TPCD) yields pyrrolo[1,2-b]pyridazines. lew.ro The cycloaddition of pyridazinium ylides to acetylenic dipolarophiles such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and methyl propiolate is also a well-established route. nih.gov

The following table summarizes examples of cycloaddition reactions used in the synthesis of pyrrolo-pyridazine systems.

ReactantsDipolarophileConditionsProductReference
Pyridazinium ylides (in situ)Ethyl propiolateTriethylamine (TEA)Pyrrolo[1,2-b]pyridazine derivatives nih.gov
N-phenacyl pyridazinium bromidesAcrylonitrileTriethylamine (TEA), TPCD, DMF, 90 °CPyrrolo[1,2-b]pyridazine derivatives lew.ro
Pyridazinium ylides (in situ)Methyl propiolate, DMADTriethylamine (TEA)Pyrrolo[1,2-b]pyridazine derivatives nih.gov
Pyridazinium or Phthalazinium salts, BromoacetoneDMAD or Methyl propiolateTriethylamine (TEA), Chloroform, RefluxPyrrolodiazine derivatives nih.gov

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient construction of complex heterocyclic scaffolds like pyrrolo[2,3-c]pyridazines from simple starting materials in a single synthetic operation. ias.ac.in These reactions offer significant advantages, including operational simplicity, reduced waste, and atom economy, aligning with the principles of green chemistry. ias.ac.in

A notable example is the two-pot sequential multi-component metal-free synthesis of pyrrolo[2,3-d]pyridazin-7-ones and pyrrolo[2,3-d]pyridines. rsc.org This process involves an initial metal-free direct Mannich reaction and oxidative aromatization of succinaldehyde (B1195056) with a C-acyl imine to form a pyrrole-2,3-dione intermediate. rsc.org This intermediate is then condensed with various hydrazines to afford the final pyrrolo-pyridazinone and pyrrolo-pyridazine products in moderate to good yields. rsc.org

Another approach involves a three-component reaction of arylglyoxals, quinoxalin-6-amine, and 4-hydroxycoumarin, catalyzed by an acid, to synthesize new functionalized 7H-pyrrolo[3,2-f]quinoxaline derivatives. ias.ac.in While this produces a related quinoxaline-fused system, the underlying principles of MCRs for building fused pyrrole heterocycles are clearly demonstrated. Isocyanide-based multicomponent reactions have also been employed for the rapid construction of tricyclic tetrahydrocyclopenta beilstein-journals.orgbeilstein-journals.orgpyrrolo[2,3-b]pyridine derivatives. beilstein-journals.org

The table below provides an overview of multi-component reactions for the synthesis of related pyrrolo-pyridazine and similar fused heterocyclic systems.

ComponentsCatalyst/ConditionsProductReference
Succinaldehyde, C-acyl imine, HydrazinesMetal-free, two-potPyrrolo[2,3-d]pyridazin-7-ones and Pyrrolo[2,3-d]pyridines rsc.org
Arylglyoxals, Quinoxalin-6-amine, 4-HydroxycoumarinAcid-catalyzed, Ethanol, Reflux7H-pyrrolo[3,2-f]quinoxaline derivatives ias.ac.in
Alkyl isocyanides, Dialkyl but-2-ynedioates, 5,6-unsubstituted 1,4-dihydropyridinesAcetonitrile (B52724), RefluxTetrahydrocyclopenta beilstein-journals.orgbeilstein-journals.orgpyrrolo[2,3-b]pyridine derivatives beilstein-journals.org

Catalytic Approaches in the Synthesis of this compound

Catalytic methods, particularly those employing transition metals, are indispensable for the synthesis and functionalization of the this compound core.

Palladium-Catalyzed Cyclization and Coupling Strategies

Palladium catalysis is a cornerstone in the synthesis of pyrrolo-fused heterocycles. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, are instrumental in constructing the carbon-carbon bonds necessary for the heterocyclic framework. researchgate.net For instance, the synthesis of indoles from 2-halonitrobenzenes can be achieved through a palladium-catalyzed reaction with trimethylsilylacetylene, followed by cyclization. clockss.org A similar strategy can be envisioned for the synthesis of the pyrrolo[2,3-c]pyridazine skeleton.

Furthermore, palladium-catalyzed intramolecular oxidative cyclization of bromoalkynes with N-allylamines provides a route to 3-bromo-pyrroles. rsc.org This methodology is significant as it retains the bromine atom, which can be a handle for further structural modifications, a key feature for producing derivatives of this compound. Palladium-catalyzed C-N and C-O bond-forming reactions have also been developed for N-substituted 4-bromo-7-azaindoles, demonstrating the versatility of palladium catalysis in functionalizing bromo-substituted pyrrole-fused systems. nih.gov

The synthesis of pyrrolo[1,2-a]quinolines has been achieved through a visible-light-mediated, metal-free direct arylation of 1-(2-bromophenyl)-1H-pyrrole with arylalkynes, showcasing an alternative to traditional palladium catalysis. rsc.org

Metal-Mediated Transformations in Pyrrolo[2,3-c]pyridazine Synthesis

Beyond palladium, other metals play a role in the synthesis of pyrroline (B1223166) and related heterocyclic structures. Transition metal-catalyzed cyclizations are a key method for forming the pyrroline ring. scispace.com Zirconocene-mediated four-component coupling reactions of Si-tethered diynes, nitriles, and azides have been used to synthesize pyrrolo[3,2-d]pyridazines. researchgate.net

Copper-catalyzed reactions are also prominent. For example, copper(II) bromide has been used for the regioselective bromination of pyrrolodiazine derivatives. nih.gov

Modern Methodological Advancements in Pyrrolo[2,3-c]pyridazine Synthesis

Modern synthetic chemistry has embraced new technologies to improve reaction efficiency, reduce reaction times, and enhance yields.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a widely adopted technique in organic synthesis, including the preparation of nitrogen-containing heterocycles. chim.it This method often leads to dramatically reduced reaction times and improved yields compared to conventional heating. chim.it

Microwave irradiation has been successfully applied to the synthesis of various pyrrolo-fused systems. For instance, the synthesis of bis(imidazo[1,2-a]pyridine) and bis(imidazo[1,2-a]pyrimidine) derivatives from bis(ω-bromoacetophenones) and 2-aminopyridine (B139424) or 2-aminopyrimidine (B69317) can be performed efficiently under microwave conditions. nih.gov The α-bromination of acetophenones using NBS and p-TsOH in acetonitrile is also enhanced by microwave irradiation. nih.gov

In the context of pyrrolodiazines, microwave irradiation has been used in the 1,3-dipolar cycloaddition of diazinium ylides to dipolarophiles, as well as in the subsequent bromination of the resulting cycloadducts with copper(II) bromide. nih.gov These microwave-assisted reactions often result in good yields and high regioselectivity in significantly shorter reaction times compared to conventional heating methods. nih.gov

The following table highlights examples of microwave-assisted synthesis of related heterocyclic compounds.

ReactionReactantsConditionsProductReference
CycloadditionDiazinium salt, Dimethyl acetylenedicarboxylateChloroform, MicrowavePyrrolodiazine derivative nih.gov
BrominationPyrrolodiazine derivative, Copper(II) bromideChloroform/Ethyl acetate (B1210297), Microwaveα-bromo pyrrolodiazine nih.gov
Imidazopyridine SynthesisBis(ω-bromoacetophenone), 2-AminopyridineEthanol/DMF, Microwave (300 W, 105°C, 20 min)Bis(imidazo[1,2-a]pyridine) nih.gov
Pyrrolo[1,2-c]quinazoline SynthesisQuinazolines, 2-Bromoacetyl derivatives, Electron-deficient alkynes1,2-epoxybutane, MicrowavePyrrolo[1,2-c]quinazoline derivatives chim.it

Green Chemistry Principles in Pyrrolo[2,3-c]pyridazine Production

The application of green chemistry principles to the synthesis of pyrrolo[2,3-c]pyridazines and related heterocycles is an area of active research, aiming to reduce the environmental impact of chemical production. Key strategies include the use of alternative energy sources, greener solvents, and catalytic methods.

Alternative Energy Sources

Microwave (MW) and ultrasound irradiation are prominent alternative energy sources that can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. growingscience.comresearchgate.netscispace.comresearchgate.net

Ultrasound-assisted synthesis: A green and efficient method for the preparation of pyridazines has been reported using a three-component reaction in water under ultrasonic irradiation. This approach leads to high yields in very short reaction times. growingscience.com Sonochemical methods have also been applied to the synthesis of pyrazolylpyridazine derivatives, demonstrating the energy-saving benefits of this technique. researchgate.net

Microwave-assisted synthesis: Microwave heating has been effectively used for the synthesis of various azaindole derivatives. researchgate.netresearchgate.netmdpi.com It often allows for solvent-free conditions, further enhancing the green credentials of the synthesis. researchgate.net

Visible-light mediated synthesis: The use of visible light as an energy source represents a cost-effective and environmentally friendly approach. For example, a visible-light-mediated copper-catalyzed reaction has been developed for the synthesis of imidazo[1,2-α]pyridines using molecular oxygen as a green oxidant. rsc.org

Electrochemical synthesis: Electro-organic synthesis allows for the direct use of electricity to drive chemical reactions, avoiding the need for chemical oxidants or reductants and thus minimizing waste. nih.gov This technique has been applied to the formation of fused indole (B1671886) systems. nih.gov

Green Solvents and Catalysts

The replacement of volatile and toxic organic solvents with more environmentally benign alternatives is a cornerstone of green chemistry.

Water: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Ultrasound-assisted synthesis of pyridazines has been successfully carried out in water. growingscience.com

Ionic Liquids (ILs): Imidazolium-based ionic liquids have been used as recyclable reaction media for the synthesis of pyridazine derivatives. sioc-journal.cn These solvents can also act as catalysts, reducing the need for additional reagents. sioc-journal.cn

Catalysis: The use of catalysts, especially in small amounts and in a recyclable form, is a key principle of green chemistry. Metal-catalyzed reactions, such as those involving palladium, are instrumental in the synthesis of azaindole scaffolds. mdpi.com The development of one-pot catalytic methods further improves efficiency and reduces waste. mdpi.com

Table 3: Green Chemistry Approaches in Pyridazine and Azaindole Synthesis

Green Chemistry Principle Application Example System Benefits
Alternative Energy Source Ultrasound Irradiation Pyridazines High yields, short reaction times, use of water as solvent. growingscience.com
Alternative Energy Source Microwave Irradiation Azaindoles Efficient, solvent-free conditions possible. researchgate.netresearchgate.net
Alternative Energy Source Visible Light Imidazo[1,2-α]pyridines Energy-efficient, uses green oxidant (O₂). rsc.org
Alternative Energy Source Electrochemical Synthesis Fused Indoles Avoids chemical redox agents, reduces waste. nih.gov
Green Solvents Water Pyridazines Non-toxic, safe, and readily available. growingscience.com
Green Solvents Ionic Liquids Pyridazines Recyclable, can also act as a catalyst. sioc-journal.cn

Reactivity and Derivatization Strategies for 3 Bromo 7h Pyrrolo 2,3 C Pyridazine

Electrophilic Reactions on the Pyrrolo[2,3-c]pyridazine Ring System

The 7H-pyrrolo[2,3-c]pyridazine scaffold consists of an electron-rich pyrrole (B145914) ring fused to an electron-deficient pyridazine (B1198779) ring. This electronic dichotomy governs its reactivity towards electrophiles. In electrophilic aromatic substitution (EAS) reactions, the pyrrole moiety is generally the more reactive component. evitachem.com

The nitrogen atom within the pyrrole ring activates the C-3 position for electrophilic attack. However, in the case of 3-bromo-7H-pyrrolo[2,3-c]pyridazine, this position is already substituted. Further electrophilic attack would likely occur at other positions on the pyrrole or pyridazine ring, though such reactions are less common and depend heavily on the reaction conditions and the nature of the electrophile. The nitrogen atoms in both the pyrrole and pyridazine rings can also act as nucleophiles, potentially undergoing reactions like alkylation or acylation, depending on the specific reagents used. evitachem.com

Nucleophilic Aromatic Substitution Reactions at the Brominated Position (C-3)

The bromine atom at the C-3 position of the 7H-pyrrolo[2,3-c]pyridazine core is susceptible to nucleophilic aromatic substitution (SNAr). smolecule.com This type of reaction is facilitated by the electron-withdrawing nature of the fused pyridazine ring, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com

In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), leading to the formation of a new bond and the displacement of the bromide ion. masterorganicchemistry.com A variety of nucleophiles can be employed to introduce diverse functional groups at the C-3 position. While specific studies on this compound are limited, data from analogous heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines and other azaindoles, demonstrate the viability of this approach. acs.orgbeilstein-journals.org For instance, amines, alkoxides, and other nucleophiles can replace the halogen atom, allowing for significant molecular diversification. smolecule.comacs.org

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Related Heterocycles

Substrate Nucleophile Product Notes
4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (R)-2-methylpyrrolidine C-6 substituted product Demonstrates displacement of bromine by an amine nucleophile on a similar core. acs.org
7-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine Various nucleophiles C-7 or C-3 substituted products The bromine and chlorine atoms can be replaced by functional groups. smolecule.com

Metal-Catalyzed Cross-Coupling Reactions of this compound

The most powerful and widely used strategy for the functionalization of this compound involves palladium-catalyzed cross-coupling reactions. The C-Br bond at the 3-position serves as an excellent electrophilic partner for these transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. smolecule.comresearchgate.net

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester. rsc.org This reaction is extensively used to introduce aryl and heteroaryl moieties onto heterocyclic scaffolds. For this compound, this reaction would involve its coupling with a suitable (hetero)arylboronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net

While direct examples on this compound are not prevalent in the provided search results, the reaction is well-documented for structurally similar compounds like 3-bromo-6-(thiophen-2-yl)pyridazine and 7-chloro-1H-pyrrolo[2,3-c]pyridine. nih.govresearchgate.net These examples demonstrate that the reaction tolerates the unprotected NH group and is effective for creating complex biaryl structures. researchgate.net

Table 2: Representative Suzuki-Miyaura Coupling Reactions on Related Pyridazine/Pyrrolopyridine Systems

Halide Partner Boronic Acid Partner Catalyst/Base System Product Yield Reference
3-Bromo-6-(thiophen-2-yl)pyridazine Various (hetero)aryl-boronic acids Pd(PPh₃)₄ / aq. Na₂CO₃ 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine derivatives 14-28% nih.gov

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. sci-hub.se This palladium- and copper-cocatalyzed reaction is a primary method for introducing alkynyl groups onto heterocyclic cores. sci-hub.sersc.org For this compound, this would involve reacting it with a terminal alkyne, a palladium catalyst, a copper(I) salt, and a base, typically an amine. sci-hub.se

This methodology has been successfully applied to related pyridazine and pyrazine (B50134) systems. rsc.orgacs.orgarkat-usa.org For example, a tandem Sonogashira coupling followed by cycloisomerization has been used to synthesize furo[2,3-c]pyridazines from bromo-aminopyridizinone precursors. acs.org This indicates the high utility of the Sonogashira reaction for not only simple alkynylation but also for more complex tandem processes leading to novel fused ring systems.

Table 3: Representative Sonogashira Coupling Reactions on Related Heterocycles | Halide Partner | Alkyne Partner | Catalyst/Base System | Product Type | Notes | Reference | | --- | --- | --- | --- | --- | --- | | 2-Bromo-3-aminopyridizinone | Various terminal alkynes | Pd/Cu catalysis | Furo[2,3-c]pyridazine | A tandem Sonogashira/cycloisomerization reaction. acs.org | | Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃ | Diarylacetylene | Quantitative conversion reported. rsc.org | | 3-Chloropyridazines | Various alkynes | Pd/Cu catalysis | Alkynylated pyridazines | General method for functionalizing the pyridazine ring. arkat-usa.org |

The Heck reaction is a palladium-catalyzed method for C-C bond formation between an unsaturated halide (or triflate) and an alkene. beilstein-journals.orgbeilstein-journals.org This reaction allows for the introduction of vinyl groups onto the heterocyclic scaffold. The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base would yield the corresponding 3-alkenylated pyrrolo[2,3-c]pyridazine.

Heck reactions are widely used for the functionalization of bromo-pyridines and other N-heterocycles. mdpi.comresearchgate.net For instance, double Heck cross-coupling reactions have been performed on dibromopyridines to afford di(alkenyl)pyridines. researchgate.net Intramolecular Heck reactions are also a powerful tool for constructing new ring systems fused to the original heterocycle. beilstein-journals.orgbeilstein-journals.orgmdpi.com

Table 4: Representative Heck Reaction Conditions | Halide Partner | Alkene Partner | Catalyst/Base System | Product Type | Notes | Reference | | --- | --- | --- | --- | --- | --- | | 2,3-Dibromopyridine | Various alkenes | Pd(OAc)₂ / PPh₃ / K₂CO₃ | Di(alkenyl)pyridines | Double Heck cross-coupling. researchgate.net | | N-allyl intermediate | Intramolecular alkene | Pd(OAc)₂ / PPh₃ / K₂CO₃ / NaOAc | 6-exo-cyclized product | One-pot N-allylation and intramolecular Heck reaction. beilstein-journals.orgbeilstein-journals.org | | Substituted aryl bromides | Acrylic ester | Palladium reagent | Pyrrolo[2,3-d]pyrimidine derivative | Heck-like reaction for C-C bond formation. google.com |

Beyond the Suzuki, Sonogashira, and Heck reactions, other cross-coupling methods like the Negishi and Stille reactions provide alternative routes for C-C bond formation.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. rsc.org This reaction is known for its high functional group tolerance and has been used to synthesize pyridazine derivatives. rsc.orgresearchgate.net A key application involves the coupling between a heterocyclic halide and an alkyl-, aryl-, or benzylzinc reagent. rsc.orgsci-hub.sebeilstein-journals.org

The Stille coupling utilizes an organostannane (organotin) reagent as the nucleophilic partner to couple with an organohalide. nih.govresearchgate.net This reaction is also catalyzed by palladium and is effective for creating C-C bonds, particularly in the synthesis of complex molecules and polymers. acs.org Its application has been demonstrated in the functionalization of various nitrogen-containing heterocycles. researchgate.net

Table 5: Representative Negishi and Stille Coupling Reactions on Related Heterocycles

Reaction Type Halide Partner Coupling Partner Catalyst System Product Type Reference
Negishi 3,6-Dichloropyridazine Benzyl (B1604629) zinc reagent Palladium catalyst C-C coupled pyridazine rsc.org
Negishi N-Tosyl-azaindole bromide Organozinc reagents Pd₂(dba)₃ / XPhos C-3 alkylated/arylated azaindoles sci-hub.se
Stille Iodothienopyridine 5-(Tributylstannyl)-1-methylimidazole Palladium catalyst Imidazole-thienopyridine researchgate.net

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. In the context of this compound, this reaction allows for the direct installation of a wide array of primary and secondary amines at the C3-position, which is a crucial step in the synthesis of potential kinase inhibitors and other biologically active molecules. vulcanchem.com

The success of the Buchwald-Hartwig amination on electron-deficient heterocyclic systems like pyrrolopyridazines is highly dependent on the careful selection of the catalyst system (a palladium precursor and a phosphine (B1218219) ligand) and the base. ntnu.no For related bromo-azaheterocycles, catalyst systems employing palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with bulky, electron-rich phosphine ligands such as RuPhos, XPhos, or BINAP have proven effective. beilstein-journals.orgnih.gov The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), is crucial for the deprotonation of the amine and the subsequent catalytic cycle. beilstein-journals.orgresearchgate.net

The reaction is versatile, accommodating a range of amine coupling partners, from simple alkylamines and anilines to more complex secondary amines. tandfonline.com For instance, the amination of related 4-chloro-7-azaindole (B22810) derivatives has been successfully achieved with secondary amines like N-benzylmethylamine using a RuPhos Pd G2 precatalyst. nih.gov Challenges can arise, such as competitive reduction of the aryl halide, but these can often be mitigated by optimizing the ligand and reaction conditions. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination on Related Bromo-Azaheterocycles
Aryl Halide (Starting Material Analogue)AmineCatalyst System (Pd Source / Ligand)BaseSolventConditionsYieldRef
4-Chloro-2-iodo-1-SEM-pyrrolo[2,3-b]pyridineN-BenzylmethylamineRuPhos Pd G2Cs₂CO₃Toluene100 °C, 18 h33% nih.gov
7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazineVarious AminesNot specifiedNot specifiedNot specifiedNot specifiedNot specified researchgate.net
Aryl BromidesPiperidinePd(OAc)₂ / BINAPNaOtBuToluene110 °CHigh tandfonline.com
2-Iodo-1-SEM-pyrrolo[2,3-b]pyridineN-MethylanilinePd₂(dba)₃ / XPhosNaOtBuDioxane100 °C85% nih.gov

Functionalization of the Pyrrole Nitrogen (N-H) in the 7H-Pyrrolo[2,3-c]pyridazine System

The pyrrole nitrogen (N7) in the 7H-pyrrolo[2,3-c]pyridazine system possesses a reactive N-H bond that can be readily functionalized. This site provides another avenue for introducing molecular diversity or for installing protecting groups to modulate reactivity during subsequent synthetic steps. The acidity of the N-H proton allows for deprotonation with a suitable base, followed by reaction with various electrophiles.

Common functionalization strategies include:

N-Alkylation: Introduction of alkyl groups can be achieved by treating the heterocycle with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

N-Arylation: While less common than C-arylation, N-arylation can be achieved under specific cross-coupling conditions, often requiring harsher conditions or specialized catalyst systems.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base provides the corresponding N-acyl derivatives. This modification can influence the electronic properties of the ring system.

Introduction of Protecting Groups: To prevent unwanted side reactions at the pyrrole nitrogen during other transformations (like the Buchwald-Hartwig amination at C3), the N-H is often protected. A common and effective protecting group for azaindole systems is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.gov It is typically installed using SEM-Cl and a base like NaH. The SEM group is advantageous because it is stable to many cross-coupling conditions but can be removed later under specific acidic or fluoride-mediated conditions. nih.gov

The choice of functional group at the N7 position can significantly impact the molecule's biological activity and physicochemical properties, including solubility and membrane permeability. researchgate.net

Table 2: Examples of N-H Functionalization on Related Azaindole Scaffolds
HeterocycleReagentBaseSolventProduct TypeRef
7-AzaindoleSEM-ClNaHTHFN-SEM protected nih.gov
1H-Pyrrole-3-carboxylateN-Ts-glycineLiHMDSNot specifiedN-substituted researchgate.net
Pyrrolo[2,3-c]pyridineAlkyl HalideNaHTHF / DMFN-alkylated researchgate.net
Pyrrolo[2,3-b]pyridineAryl IodideCs₂CO₃DioxaneN-arylated researchgate.net

Regioselective Transformations of Peripheral Functional Groups on Derived Structures

Following the initial functionalization of this compound at the C3 and N7 positions, the resulting derivatives serve as platforms for further regioselective modifications. The electronic nature of the pyrrolopyridazine core, which consists of an electron-rich pyrrole ring fused to an electron-deficient pyridazine ring, governs the regioselectivity of subsequent reactions. mdpi.com

One key area of investigation is the site-selective C-H functionalization of the heterocyclic core. For the related pyrrolo[2,3-d]pyrimidine system, palladium-catalyzed direct C-H arylation with aryl iodides has been shown to occur with high regioselectivity. bohrium.com Such transformations are typically directed to the most electron-rich or sterically accessible C-H bond, which is often on the pyrrole moiety. The directing influence of existing substituents is critical; for example, a group at the N7 position can sterically hinder attack at adjacent positions, thereby directing incoming reagents to other sites.

Furthermore, functional groups introduced in earlier steps can be transformed. For example, an amino group installed at C3 via Buchwald-Hartwig amination can undergo further reactions such as acylation or alkylation. If a cyano or ester group is present on a derivative, it can be hydrolyzed, reduced, or used in cyclization reactions to build more complex, fused heterocyclic systems. For instance, derivatives of pyrrolopyridazines have been used as precursors for the synthesis of fused pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-c]quinolines through intramolecular cyclization reactions. researchgate.netrsc.org These complex cyclizations often proceed with high regioselectivity, dictated by the inherent reactivity of the atoms within the starting scaffold. clockss.org

The ability to perform these transformations regioselectively is paramount for the rational design and synthesis of complex molecules with precisely defined structures and functions.

Theoretical and Computational Investigations of 3 Bromo 7h Pyrrolo 2,3 C Pyridazine

Electronic Structure Analysis and Frontier Molecular Orbital Theory (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energies and distributions of these orbitals are crucial in predicting how a molecule will interact with other chemical species.

For pyrrolo[2,3-c]pyridazine derivatives, computational analyses, often employing Density Functional Theory (DFT), are used to calculate the energies of the HOMO and LUMO. These calculations help in understanding the electronic structure and reactivity of these compounds. mdpi.comresearchgate.net The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like 3-Bromo-7H-pyrrolo[2,3-c]pyridazine. mdpi.com DFT methods, such as B3LYP, combined with various basis sets (e.g., 6-31G(d,p), 6-311++G(2d, 2p)), are frequently used to optimize molecular geometries and predict a range of properties. mdpi.comresearchgate.net

These calculated properties often include:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the most stable conformation.

Electronic Properties: Calculating dipole moments, which provide insight into the molecule's polarity.

Spectroscopic Properties: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in structural elucidation. ajol.info

Thermodynamic Properties: Determining energies, enthalpies, and Gibbs free energies of formation.

For example, studies on related heterocyclic systems like pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives have utilized DFT calculations to determine various quantum chemical features, including ionization potential, chemical hardness, softness, and electronegativity, in both gas and solvent phases. researchgate.net Although specific data for this compound is not detailed in the search results, the methodologies are well-established for this class of compounds.

Below is an example of a data table that could be generated from such DFT calculations for a related compound, showcasing the type of information that can be obtained.

PropertyCalculated Value
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap-
Dipole Moment-
Ionization Potential-
Chemical Hardness-
Chemical Softness-
Electronegativity-

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. For reactions involving pyrrolo[2,3-c]pyridazine and its derivatives, theoretical studies can map out the potential energy surface of a reaction, providing valuable information on reaction pathways and kinetics.

For instance, a theoretical study on the S–N-type Smiles rearrangement on pyridine (B92270) rings, a related heterocyclic system, utilized computational methods to investigate the reaction mechanism. researchgate.net The study identified the elementary steps, including intramolecular ipso-position substitution and subsequent ring closure, and calculated the energy barrier for the rate-determining step, confirming the reaction's feasibility. researchgate.net

Similarly, computational studies on the synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines have been conducted to understand the reaction pathways. researchgate.net These studies can involve optimizing the geometries of reactants, products, intermediates, and transition states to understand the energetics of the reaction. researchgate.netresearchgate.net Such investigations are crucial for optimizing reaction conditions and predicting the formation of different products.

Conformational Analysis and Tautomerism Studies in Pyrrolo[2,3-c]pyridazine Derivatives

The biological activity and reactivity of molecules can be significantly influenced by their conformation and the presence of different tautomeric forms. Computational methods are instrumental in studying the conformational landscape and tautomeric equilibria of heterocyclic compounds.

For pyrrolo[2,3-c]pyridazine derivatives, different tautomers can exist due to the migration of a proton. The parent compound, 7H-pyrrolo[2,3-c]pyridazine, indicates the position of the proton on the pyrrole (B145914) nitrogen. nih.gov However, other tautomeric forms may also be possible and their relative stabilities can be assessed through computational energy calculations.

While specific conformational and tautomerism studies on this compound were not found in the search results, research on related structures like pyrrolo[2,3-d]pyrimidines highlights the importance of considering different tautomers. For example, in the synthesis of certain purine (B94841) derivatives, a diazido derivative was found to exist in two tautomeric forms. nih.gov Computational analysis can predict the most stable tautomer under different conditions, which is crucial for understanding its chemical behavior.

Advanced Spectroscopic and Structural Analysis for Mechanistic and Electronic Insights into 3 Bromo 7h Pyrrolo 2,3 C Pyridazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Dynamic Processes

High-resolution NMR spectroscopy is an essential tool for the unambiguous structural confirmation of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine. ¹H and ¹³C NMR spectra would provide precise information on the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton spectrum would be expected to show distinct signals for the protons on the pyrrole (B145914) and pyridazine (B1198779) rings. The chemical shifts (δ) and coupling constants (J) would help in assigning these protons. For instance, the protons on the pyridazine ring would likely appear at a lower field compared to those on the pyrrole ring due to the electron-withdrawing nature of the nitrogen atoms. The presence of the bromine atom at the C3-position would influence the chemical shift of the adjacent proton.

¹³C NMR: The carbon spectrum would reveal the number of unique carbon environments. The carbon atom bonded to the bromine (C3) would exhibit a characteristic chemical shift. Other signals would correspond to the remaining carbons of the fused heterocyclic system.

Dynamic Processes: Temperature-dependent NMR studies could provide insights into dynamic processes such as tautomerism, where the proton on the pyrrole nitrogen (N7) could potentially exchange.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound No experimental data is publicly available. This table is for illustrative purposes only.

Atom Position Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
H1 8.0 - 8.5 -
H2 7.5 - 8.0 -
C3 - 110 - 120
C4 - 130 - 140
C4a - 145 - 155
C5 - 115 - 125
C6 7.0 - 7.5 100 - 110
N7-H 11.0 - 12.0 -

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis would provide accurate bond lengths, bond angles, and torsion angles for this compound.

Molecular Geometry: The data would confirm the planarity of the fused pyrrolo[2,3-c]pyridazine ring system. The bond lengths involving the nitrogen atoms in the pyridazine ring and the C-Br bond distance would be of particular interest for understanding the electronic effects within the molecule.

Intermolecular Interactions: The analysis would also reveal how the molecules pack in the crystal lattice. Key insights would be gained into intermolecular forces, such as hydrogen bonding involving the N-H group of the pyrrole ring and the nitrogen atoms of the pyridazine ring of an adjacent molecule. Pi-pi stacking interactions between the aromatic rings might also be observed, contributing to the stability of the crystal structure.

Table 2: Illustrative X-ray Crystallographic Data for this compound No experimental data is publicly available. This table is for illustrative purposes only.

Parameter Illustrative Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.9
b (Å) 13.4
c (Å) 5.8
β (°) 103
C-Br Bond Length (Å) 1.85 - 1.90

Advanced Vibrational Spectroscopy (e.g., Raman, FTIR) for Bonding Characteristics and Functional Group Analysis

FTIR Spectroscopy: The FTIR spectrum would be expected to show a characteristic N-H stretching vibration for the pyrrole moiety, typically in the range of 3100-3400 cm⁻¹. C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain a complex series of bands corresponding to C=C and C=N stretching vibrations of the fused rings, as well as C-H bending vibrations. The C-Br stretching vibration would be expected at a lower frequency, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Non-polar bonds, such as the C=C bonds in the rings, often give strong Raman signals.

Table 3: Principal Vibrational Modes for this compound No experimental data is publicly available. This table is for illustrative purposes only.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H stretch 3100 - 3400 FTIR, Raman
Aromatic C-H stretch 3000 - 3100 FTIR, Raman
C=N / C=C ring stretch 1400 - 1600 FTIR, Raman
C-N stretch 1200 - 1350 FTIR

Mass Spectrometry Techniques for Mechanistic Studies and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Molecular Ion Peak: Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry would show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Pathways: Under EI conditions, the molecular ion would undergo fragmentation. Plausible fragmentation pathways could include the loss of a bromine radical (•Br), followed by the loss of HCN from the pyrrole ring or N₂ from the pyridazine ring. High-resolution mass spectrometry (HRMS) would provide exact mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments, further confirming the structure.

Applications of 3 Bromo 7h Pyrrolo 2,3 C Pyridazine in Chemical Science

Precursors for Novel Heterocyclic Scaffolds and Chemical Libraries

The 3-Bromo-7H-pyrrolo[2,3-c]pyridazine scaffold is a valuable starting point for the synthesis of novel and more complex heterocyclic systems. Its inherent reactivity allows it to serve as a precursor for generating chemical libraries—large collections of related compounds—which are essential for screening and discovering new molecules with desired properties.

Through sequential chemical transformations, the core structure can be elaborated or modified to produce entirely new fused-ring systems. For instance, intramolecular cyclization reactions involving substituents introduced at the 3-position can lead to the formation of polycyclic architectures. evitachem.com The synthesis of related pyrrolo[1,2-b]pyridazine (B13699388) derivatives often involves cyclization reactions as a key step to form the characteristic fused ring system. evitachem.combeilstein-journals.org

The ability to systematically modify the this compound core through various synthetic routes enables the creation of diverse sets of molecules. These libraries of novel heterocyclic scaffolds are then utilized in high-throughput screening to identify compounds with interesting chemical or biological activities.

Development of Ligands in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

The nitrogen atoms present in the pyridazine (B1198779) and pyrrole (B145914) rings of this compound give it the potential to act as a ligand in coordination chemistry. These nitrogen atoms possess lone pairs of electrons that can coordinate with metal centers, forming stable metal complexes. The structure of related heterocyclic compounds like 7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine allows them to act as ligands in forming complexes with transition metals. smolecule.com

The specific geometry and electronic properties of the resulting metal complexes depend on the metal ion and the coordination mode of the ligand. These complexes can be explored for applications in homogeneous or heterogeneous catalysis. By modifying the substituents on the pyrrolopyridazine scaffold, it is possible to fine-tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst. For example, the nitrogen atoms in the rings can act as nucleophiles, a property that is central to their coordination behavior. evitachem.com

Exploration in Materials Science for Functional Organic Materials (e.g., Organic Electronics, Optoelectronics)

The conjugated π-electron system of the this compound scaffold makes it an interesting candidate for applications in materials science. bldpharm.com Fused aromatic heterocycles are known to exhibit unique electronic and optical properties, which are foundational for the development of functional organic materials. bldpharm.com

Derivatives of this compound are being explored for their potential use in organic electronics. bldpharm.com The ability to modify the core structure through the chemical reactions described previously allows for the tuning of properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is crucial for designing materials for specific applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The planar structure and potential for π-π stacking interactions are also advantageous for charge transport in these materials.

Utilization as Chemical Probes for Investigating Fundamental Chemical or Biochemical Pathways (excluding clinical/therapeutic)

Beyond its role as a synthetic intermediate, this compound and its derivatives can be utilized as chemical probes to study fundamental processes in chemistry and biology. A chemical probe is a small molecule designed to interact with a specific target, such as an enzyme or receptor, to elucidate its function.

The pyrrolo[2,3-c]pyridine scaffold, a close structural analog, is known to be a "privileged scaffold" in drug discovery because it can mimic purine (B94841) bases and interact with the ATP-binding sites of kinases. Derivatives of the related 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine, for instance, serve as precursors for fibroblast growth factor receptor (FGFR) inhibitors, which are used in research to suppress cancer cell proliferation and study the role of FGFR signaling. Similarly, this compound can be functionalized to create specific inhibitors or affinity labels for proteins of interest, helping researchers to map biochemical pathways and understand disease mechanisms at a molecular level, purely for research purposes.

Future Perspectives and Emerging Research Avenues for 3 Bromo 7h Pyrrolo 2,3 C Pyridazine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the development of sustainable and atom-economical processes. For the synthesis of the 7H-pyrrolo[2,3-c]pyridazine core and its derivatives, a significant shift away from traditional multi-step, resource-intensive methods is anticipated.

A key area of development is the application of Multi-component Reactions (MCRs) . MCRs, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are inherently atom-economical and efficient. nih.govscispace.com Strategies like the Ugi or Hantzsch reactions, which have been successfully used for other nitrogen-containing heterocycles, could be adapted. researchgate.netthieme-connect.com For instance, a one-pot synthesis of sterically hindered bis-1,2,4-triazolo[4,3-b:3',4'-f]pyridazines has been achieved via a three-component, solvent-free reaction, highlighting a green approach that could be conceptually applied to the pyrrolo[2,3-c]pyridazine system. scispace.com Another approach involves a tandem hydroamination-aromatic substitution sequence under catalyst-free conditions to produce related dihydropyrrolo[2,3-c]pyridazines, showcasing a mild and efficient pathway. acs.orgacs.org

Future research will likely focus on designing novel MCRs that directly assemble the 3-bromo-7H-pyrrolo[2,3-c]pyridazine scaffold from simple, readily available starting materials. The use of environmentally benign solvents (like water or ethanol) and recyclable catalysts will be crucial in these new methodologies. nih.gov

Table 1: Comparison of Synthetic Methodologies

Methodology Advantages Disadvantages Relevance to this compound
Traditional Linear Synthesis Well-established, predictable Often requires multiple steps, generates significant waste, low atom economy Current primary route, but less sustainable.
Multi-component Reactions (MCRs) High atom economy, operational simplicity, reduced waste, rapid access to molecular diversity. nih.govresearchgate.net Requires careful design and optimization, may have limited substrate scope initially. High potential for developing highly efficient and sustainable one-pot syntheses of the core scaffold. researchgate.netthieme-connect.comrsc.org
Catalyst-Free Tandem Reactions Avoids metal catalysts, mild reaction conditions, operational simplicity. acs.org Scope may be limited to specific precursor types. Offers a green alternative for synthesizing related reduced pyrrolopyridazine systems. acs.org

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved selectivity. nih.gov | Requires specialized equipment, potential for non-thermal effects needs consideration. | Can accelerate key steps like bromination or cyclization, leading to more efficient processes. nih.gov |

Exploration of Unprecedented Reactivity Patterns and Unconventional Functionalization

The bromine atom at the C3-position of this compound is a key functional handle, traditionally exploited in cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira to introduce new carbon-carbon and carbon-nitrogen bonds. While these methods are robust, future research will delve into more unconventional functionalization strategies.

One promising area is the exploration of C-H bond activation . Direct C-H functionalization offers a more atom-economical approach to modifying the heterocyclic core by avoiding the need for pre-functionalized starting materials. bohrium.com Research on related azaindoles has demonstrated the feasibility of palladium-catalyzed direct C-H arylation. bohrium.com Future studies could focus on developing selective C-H activation protocols for the pyrrole (B145914) or pyridazine (B1198779) rings of the this compound scaffold, allowing for late-stage diversification and the creation of novel analogues.

Furthermore, the reactivity of the brominated pyrrolodiazine system itself can be modulated. For example, microwave-assisted bromination of related pyrrolodiazines has been shown to occur with high regioselectivity and in good yields, suggesting that unconventional energy sources can enhance reactivity and selectivity. nih.gov The development of novel cycloaddition reactions, such as the [3+2] cycloaddition of in-situ generated ylides, also presents a powerful tool for constructing the pyrrolopyridazine core with diverse substitution patterns. nih.gov

Integration with Advanced Computational Prediction for Rational Design and Discovery

The integration of computational chemistry is revolutionizing drug discovery and materials science. For this compound, advanced computational methods like Density Functional Theory (DFT) and molecular dynamics simulations will be instrumental in accelerating the design of new molecules with desired properties. scirp.orgmdpi.com

DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netacs.orgmdpi.com For instance, TD-DFT computations have been used to understand the fluorescence properties of related pyrrolopyridazines, revealing how substituent orientation and solvent polarity affect the nature of the lowest excited states. researchgate.netacs.org Such studies can guide the rational design of novel fluorescent probes and materials based on the 7H-pyrrolo[2,3-c]pyridazine scaffold.

In medicinal chemistry, molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies are powerful tools for designing potent and selective inhibitors. sci-hub.seresearchgate.netresearchgate.net By modeling the interactions of this compound derivatives within the active site of a target protein, such as a kinase, researchers can predict which modifications will enhance binding affinity and biological activity. sci-hub.seresearchgate.net This rational design approach minimizes the need for extensive, trial-and-error synthesis and screening, making the discovery process more efficient and cost-effective.

Synergistic Applications in Multi-Functional Molecular Systems

The 7H-pyrrolo[2,3-c]pyridazine scaffold is an excellent platform for the development of multi-functional molecular systems, particularly in the realm of medicinal chemistry. The ability to functionalize the core at multiple positions allows for the creation of molecules that can interact with several biological targets simultaneously.

A significant application lies in the design of multi-kinase inhibitors . bohrium.com Cancer and other complex diseases often involve the dysregulation of multiple signaling pathways, making multi-target drugs a highly attractive therapeutic strategy. bohrium.com The this compound core can be strategically decorated with different pharmacophores to inhibit several kinases at once, potentially leading to enhanced efficacy and a lower likelihood of drug resistance. For example, derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have been designed as potent inhibitors of kinases like CSF1R, VEGFR2, and Her2 by employing molecular hybridization and scaffold hopping approaches. bohrium.commdpi.com

Future work will focus on using the this compound as a central scaffold to build complex molecules with synergistic functionalities. This could involve combining kinase inhibitory properties with other functionalities, such as moieties that enhance cell permeability, target specific tissues, or act as fluorescent tags for imaging.

Role in Advanced Materials Science and Chemo-sensing Platforms

The unique electronic and photophysical properties of fused nitrogen-containing heterocycles make them promising candidates for applications in advanced materials and chemical sensing. researchgate.net The 7H-pyrrolo[2,3-c]pyridazine system, with its conjugated π-system, is no exception.

In materials science , derivatives of this compound could be explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The inherent fluorescence of some pyrrolodiazine derivatives suggests their potential as blue emitters. nih.govresearchgate.net The bromine atom provides a convenient point for polymerization or for linking the scaffold to other electronically active units, allowing for the tuning of the material's electronic and optical properties.

In the field of chemosensing , the pyrrolo[2,3-c]pyridazine core can be functionalized to create selective and sensitive detectors for specific ions or molecules. The nitrogen atoms in the heterocyclic system can act as binding sites for metal ions, and this interaction can modulate the molecule's fluorescence or color. This "turn-on" or "turn-off" sensing mechanism can be used for the detection of environmentally or biologically important species. While not yet reported for this specific scaffold, related azaheterocycles have been developed as fluorescent sensors.

Future research will likely involve the synthesis and characterization of novel polymers and small molecules derived from this compound to fully exploit their potential in these cutting-edge technological fields.

Table 2: List of Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
This compound 1638764-04-1 C₆H₄BrN₃
7H-Pyrrolo[2,3-c]pyridazine 16767-40-1 C₆H₅N₃
3-Bromo-1H-pyrrolo[2,3-c]pyridine 67058-76-8 C₇H₅BrN₂
5-Bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine 2090743-43-2 C₆H₃BrClN₃

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-7H-pyrrolo[2,3-c]pyridazine, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via annulation reactions starting from functionalized pyridazinones. For example, 4-cyano-5,6-diphenyl-3(2H)-pyridazinone undergoes cyclization with ethyl cyanoacetate under basic conditions (e.g., sodium ethoxide) to form the pyrrolo[2,3-c]pyridazine core. Bromination at the 3-position is typically achieved using bromine in acetic acid or N-bromosuccinimide (NBS) in DMF, with careful temperature control (0–25°C) to avoid over-bromination . Key intermediates include ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate, which can be further functionalized.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR are critical for confirming regiochemistry. The bromine atom induces distinct deshielding effects; for example, the C3 proton in pyrrolo[2,3-c]pyridazine derivatives typically appears as a singlet near δ 7.2–7.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Ensures molecular formula accuracy (e.g., C7_7H5_5BrN3_3, expected [M+H]+^+ at 227.9704) .
  • Elemental Analysis : Validates purity (>95%) by matching calculated and observed C/H/N/Br percentages .

Q. What are common reactivity patterns of this compound in substitution reactions?

  • Methodological Answer : The bromine at the 3-position is highly reactive in cross-coupling reactions. For instance:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh3_3)4_4 as a catalyst and Na2_2CO3_3 as a base in THF/water (80°C, 12h) to yield biaryl derivatives .
  • Buchwald-Hartwig Amination : Forms C–N bonds with primary/secondary amines (e.g., morpholine) using Pd2_2(dba)3_3, Xantphos, and Cs2_2CO3_3 in toluene (100°C, 24h) .

II. Advanced Research Questions

Q. How can researchers achieve regioselective functionalization of this compound while avoiding by-products?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example:

  • Directed Metalation : Use of LDA (lithium diisopropylamide) at −78°C in THF directs functionalization to the less hindered C5 position, enabling sequential bromination/iodination .
  • Protecting Group Strategies : SEM (2-(trimethylsilyl)ethoxymethyl) protection of the NH group prevents unwanted side reactions during coupling steps .

Q. What mechanistic insights explain conflicting yields in cross-coupling reactions involving this compound?

  • Methodological Answer : Discrepancies in yields (e.g., 40–80% in Suzuki reactions) often stem from:

  • Catalyst Deactivation : Bromide ions from NBS residues can poison palladium catalysts. Pre-purification via silica gel chromatography or switching to Pd(OAc)2_2/SPhos systems improves efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may promote proto-debromination. Mixed solvents (toluene/DMF 3:1) balance reactivity .

Q. How can the anticancer potential of this compound derivatives be systematically evaluated?

  • Methodological Answer :

  • In Vitro Cytotoxicity Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Derivatives with IC50_{50} < 10 μM warrant further study .
  • Safety Index Calculation : Compare IC50_{50} values in cancer vs. normal cells (e.g., HEK293). A safety index >5 indicates low toxicity .
  • Mechanistic Probes : Assess apoptosis via flow cytometry (Annexin V/PI staining) and BCL-XL inhibition using Western blotting, as seen in structurally related pyrido[2,3-c]pyridazines .

Q. What strategies resolve contradictions in reported biological activities of pyrrolo[2,3-c]pyridazine derivatives?

  • Methodological Answer : Discrepancies may arise from:

  • Compound Purity : HPLC purity >98% (C18 column, acetonitrile/water gradient) ensures reliable bioactivity data .
  • Cell Line Variability : Validate results across multiple lines (e.g., NCI-60 panel) and use siRNA knockdown to confirm target engagement .

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